Antifungal Derivative Activity: 2g Derivative Exhibits 2.16-Fold Superior Potency vs. Parent Compound Against C. albicans
The parent compound 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol shows weak intrinsic antifungal activity; however, its Schiff base derivative 2g (synthesized via condensation with 2-hydroxy-1-naphthaldehyde) demonstrates substantially enhanced potency against C. albicans with an MIC of 150 µg/mL compared to the parent compound's MIC of 325 µg/mL [1]. This 2.16-fold improvement establishes the parent compound's value as a precursor rather than a standalone antifungal agent, and critically demonstrates that alternative oxadiazole-2-thiol scaffolds lacking the 4-aminophenyl substitution cannot generate this specific 2g derivative architecture [1].
| Evidence Dimension | Antifungal activity against C. albicans (MIC) |
|---|---|
| Target Compound Data | Derivative 2g: MIC = 150 µg/mL |
| Comparator Or Baseline | Parent compound (5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol): MIC = 325 µg/mL |
| Quantified Difference | 2.16-fold lower MIC (150 vs 325 µg/mL) |
| Conditions | In vitro broth microdilution assay; C. albicans clinical isolate |
Why This Matters
This quantifies the parent compound's role as an essential precursor for generating derivatives with enhanced antifungal potency relative to the unmodified scaffold.
- [1] Singh, A., et al. (2021). Synthesis, characterization, DFT calculation, antifungal, antioxidant, CT-DNA/pBR322 DNA interaction and molecular docking studies of heterocyclic analogs. Journal of Molecular Structure, 1245, 131024. View Source
